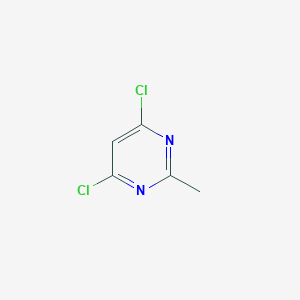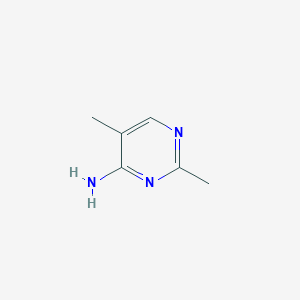
甘氨酸锰
描述
Manganese glycinate is a chelated form of manganese, an essential trace mineral found in a variety of food sources. It is an important component of many enzymes and is necessary for normal cellular metabolism. Manganese glycinate is a form of manganese that is more easily absorbed by the body than other forms. It is used in a variety of dietary supplements and has been studied for its potential health benefits.
科学研究应用
甘氨酸锰应用的综合分析
甘氨酸锰作为必需矿物质锰的螯合形式,在科学研究中有着多种应用。以下是六种独特应用的详细分析,每种应用都有其专门的章节。
生物医学纳米技术: 纳米技术的最新进展突出了锰基纳米粒子(包括甘氨酸锰)在各种生物医学应用中的潜力。 这些纳米粒子因其独特的性质而被探索,例如它们在药物递送系统中的作用及其磁共振成像 (MRI) 对比能力 .
农业纳米肥料: 锰是植物生长中必不可少的微量元素,甘氨酸锰纳米粒子正在作为纳米肥料进行研究。这些纳米肥料可以提高植物对养分的利用效率,从而促进生长并提高产量。 研究表明,锰基纳米粒子可以促进矿物元素的吸收,并增强植物抗氧化系统的酶活性 .
癌症的化学动力学治疗 (CDT): 甘氨酸锰基纳米材料正在研究其在癌症化学动力学治疗 (CDT) 中的应用。 这些纳米材料可以作为 CDT 的多功能平台,有可能通过多模式协同治疗和影像引导肿瘤治疗为癌症治疗提供新的途径 .
作用机制
Target of Action
Manganese glycinate, a compound composed of the trace mineral manganese and the amino acid glycine, primarily targets various biological processes in the body . Manganese is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase . It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats .
Mode of Action
Manganese glycinate acts as a manganese cation supplement . It dissociates in body fluids to form manganese and glycine . Its pharmacological effects are due to the normal role of manganese cation in the body . Manganese is known to cross the blood-brain barrier, confirming its interaction with the central nervous system .
Biochemical Pathways
Manganese is involved in several biochemical pathways. It is an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . It also plays a role in glycosylation, reactive oxygen species (ROS) scavenging, and photosynthesis . The interaction between manganese minerals and metals also plays a significant role in environmental behavior and the significance of manganese minerals .
Pharmacokinetics
Manganese glycinate is easily absorbable . Studies on the pharmacokinetics of manganese have shown that it can be taken up by various organs in the body, including the lungs, thyroid, and brain . It has been observed that manganese can cross the blood-brain barrier, confirming its interaction with the central nervous system .
Result of Action
The molecular and cellular effects of manganese glycinate’s action are diverse. It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats . At the molecular level, excessive manganese can prevent the uptake and translocation of other essential elements such as calcium, magnesium, iron, and phosphorus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese glycinate. The interaction between manganese minerals and metals plays an important role in the environmental behavior of the element . The synergistic or antagonistic effect resulting from the interaction can influence the purification of heavy metals and organism pollutants . .
安全和危害
属性
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does manganese glycinate impact laying hens' performance?
A: Research suggests that supplementing laying hens' diets with manganese glycinate can positively influence several production parameters. Studies have shown that compared to a control group or those receiving manganese sulfate, hens supplemented with manganese glycinate exhibited increased feed intake, egg production, egg mass, and feed conversion ratio []. Furthermore, egg weight also showed a significant increase with manganese glycinate supplementation compared to the control group []. These findings suggest a potential benefit of using manganese glycinate to improve the efficiency and output of laying hens.
Q2: What is the industrial production process for manganese glycinate?
A: The industrial production of manganese glycinate involves a multi-step process. It starts with reacting manganese sulfate monohydrate with sodium hydroxide to yield manganese hydroxide. This solid is then filtered, dried, and reacted with sulfuric acid. Subsequently, glycine is introduced to the reaction solution. The resulting filtrate undergoes vacuum concentration followed by the addition of acetone to precipitate manganese glycinate. This solid product is then centrifuged and vacuum dried []. This production process highlights a relatively straightforward and efficient method for synthesizing manganese glycinate.
Q3: Are there any potential applications of manganese glycinate beyond animal feed?
A: While research primarily focuses on animal feed applications, manganese glycinate is also being explored as a potential trace element supplement for humans. Formulations containing various glycine metal chelates, including manganese glycinate, are being investigated for their potential to provide balanced trace element supplementation []. This suggests a broader interest in utilizing manganese glycinate for its potential benefits in human health and nutrition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




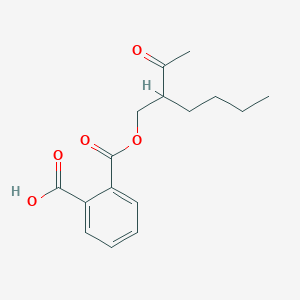
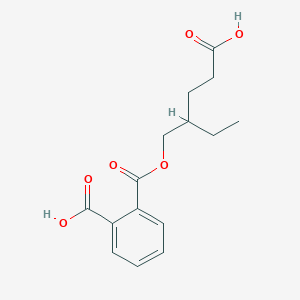

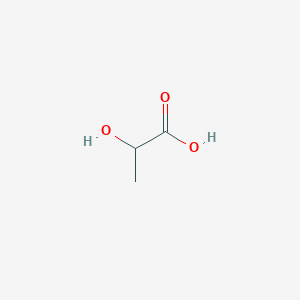
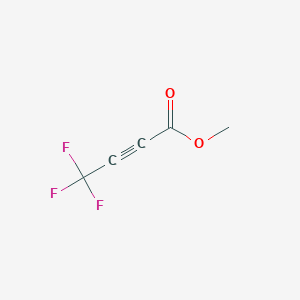
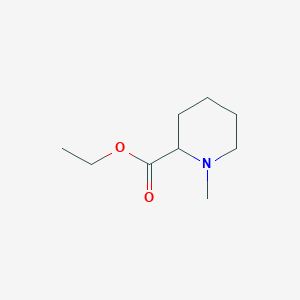
![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)

